molecular formula C27H29N5O2 B2952800 3-cinnamyl-9-(3,5-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 873076-40-5

3-cinnamyl-9-(3,5-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2952800
CAS RN: 873076-40-5
M. Wt: 455.562
InChI Key: ARLXGZLQWSHXOQ-DHZHZOJOSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a pyrimidodione ring, which is a heterocyclic compound containing a pyrimidine ring fused with a dione group. The molecule also has a phenyl group (a ring of 6 carbon atoms) with two methyl groups attached, making it a dimethylphenyl group. The cinnamyl group is a fragment of the cinnamic acid molecule, which consists of a phenyl group attached to an acrylic group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the pyrimidodione ring might be formed through a condensation reaction of a diamine with a dione. The dimethylphenyl group could be introduced through a Friedel-Crafts alkylation . The cinnamyl group might be attached through a Heck reaction or a similar carbon-carbon bond-forming reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidodione ring is a heterocycle and would likely contribute to the rigidity of the molecule. The dimethylphenyl and cinnamyl groups are both aromatic and would contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the carbonyl groups in the pyrimidodione ring could undergo nucleophilic addition reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water. The carbonyl groups could potentially form hydrogen bonds, which could influence the compound’s solubility in polar solvents .

Scientific Research Applications

Biological and Pharmacological Applications

Purine derivatives, including compounds structurally related to 3-cinnamyl-9-(3,5-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, have been extensively studied for their pharmacological potential. These compounds exhibit a wide range of biological activities, such as anti-inflammatory, antimicrobial, and DNA-binding capabilities, making them valuable in drug discovery and development processes.

  • Psychotropic Potential : Studies on derivatives of purine-2,6-dione have identified compounds with potent psychotropic activity, including antidepressant and anxiolytic effects. These findings suggest potential applications in the treatment of mental health disorders (Chłoń-Rzepa et al., 2013).

  • DNA Nuclease Activity : Research involving transition metal complexes of Knoevenagel condensate Schiff bases, which share structural motifs with 3-cinnamyl-9-(3,5-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, demonstrates their capability to bind and cleave DNA. This property is significant for developing novel therapeutic agents targeting genetic diseases (Pandiyan & Raman, 2016).

  • Antiasthmatic Agents : Derivatives of xanthene and purine, exhibiting vasodilatory activities, have been synthesized and evaluated for their potential as antiasthmatic agents. The vasodilator activity of these compounds highlights their therapeutic potential in respiratory conditions (Bhatia et al., 2016).

  • Anti-inflammatory Activity : The anti-inflammatory properties of substituted 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones have been documented, showing promise in treating chronic inflammation without the gastric ulcer inducing potential observed with other compounds (Kaminski et al., 1989).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in pharmaceuticals, materials science, and other areas. Future research could explore the synthesis of this compound, its physical and chemical properties, and its potential uses .

properties

IUPAC Name

9-(3,5-dimethylphenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O2/c1-18-13-19(2)15-22(14-18)31-16-20(3)17-32-23-24(28-26(31)32)29(4)27(34)30(25(23)33)12-8-11-21-9-6-5-7-10-21/h5-11,13-15,20H,12,16-17H2,1-4H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLXGZLQWSHXOQ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=CC4=CC=CC=C4)C5=CC(=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C/C=C/C4=CC=CC=C4)C5=CC(=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cinnamyl-9-(3,5-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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